molecular formula C20H31N3O2 B7173791 N'-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide

N'-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide

Cat. No.: B7173791
M. Wt: 345.5 g/mol
InChI Key: HIZKAKDVWLITBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a butanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-ylmethylamine, which is then reacted with a suitable butanediamide derivative under controlled conditions. The reaction often requires the use of solvents such as ethanol or tetrahydrofuran (THF) and may involve catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 4-Benzylpiperidine

Uniqueness

N’-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide is unique due to its specific structural features, such as the combination of a benzyl group, piperidine ring, and butanediamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N-propylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-2-12-21-19(24)8-9-20(25)22-15-17-10-13-23(14-11-17)16-18-6-4-3-5-7-18/h3-7,17H,2,8-16H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZKAKDVWLITBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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